Ethyl 2,2-bis(isopropyl)acetoacetate
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Overview
Description
Ethyl 2,2-bis(isopropyl)acetoacetate is an organic compound with the molecular formula C12H22O3. It is a derivative of acetoacetic acid and is characterized by the presence of two isopropyl groups attached to the central carbon atom. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-bis(isopropyl)acetoacetate can be synthesized through the esterification of acetoacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-bis(isopropyl)acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and sodium hydroxide (NaOH) are commonly employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 2,2-bis(isopropyl)acetoacetate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-bis(isopropyl)acetoacetate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of the isopropyl groups enhances its reactivity and stability, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Ethyl acetoacetate: A simpler analog without the isopropyl groups.
Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Another ester with similar reactivity but different structural features.
Uniqueness: Ethyl 2,2-bis(isopropyl)acetoacetate is unique due to the presence of two isopropyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
85153-64-6 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-acetyl-3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C12H22O3/c1-7-15-11(14)12(8(2)3,9(4)5)10(6)13/h8-9H,7H2,1-6H3 |
InChI Key |
WEBTZZNWWGBCRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(C)C)C(=O)C |
Origin of Product |
United States |
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